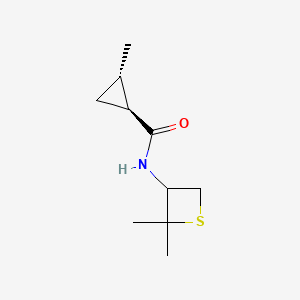![molecular formula C21H20FN3O3 B15234473 Ethyl 1-(2-((3'-fluoro-[1,1'-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B15234473.png)
Ethyl 1-(2-((3'-fluoro-[1,1'-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-((3’-fluoro-[1,1’-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound that features a biphenyl group, a fluorine atom, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-((3’-fluoro-[1,1’-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the biphenyl intermediate, which is then functionalized with a fluorine atom. The imidazole ring is introduced through a cyclization reaction, and the final esterification step yields the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-((3’-fluoro-[1,1’-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atom or other substituents on the biphenyl ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 1-(2-((3’-fluoro-[1,1’-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-((3’-fluoro-[1,1’-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 1-(2-((3’-fluoro-[1,1’-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate include other biphenyl derivatives, fluorinated compounds, and imidazole-based molecules. Examples include:
- Ethyl 1-(2-((3’-chloro-[1,1’-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate
- Ethyl 1-(2-((3’-bromo-[1,1’-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate
- Ethyl 1-(2-((3’-methyl-[1,1’-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate
Uniqueness
What sets Ethyl 1-(2-((3’-fluoro-[1,1’-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate apart is the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H20FN3O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 1-[2-[3-(3-fluorophenyl)anilino]-2-oxoethyl]-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C21H20FN3O3/c1-3-28-21(27)20-14(2)25(13-23-20)12-19(26)24-18-9-5-7-16(11-18)15-6-4-8-17(22)10-15/h4-11,13H,3,12H2,1-2H3,(H,24,26) |
InChI Key |
SPTQDHBPGUFPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)CC(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B15234405.png)

![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole](/img/structure/B15234416.png)


![(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B15234452.png)
![3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234458.png)




